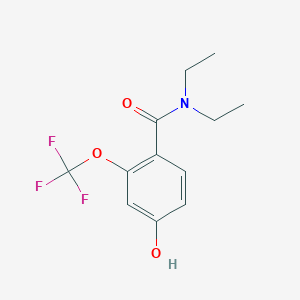

N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide

Vue d'ensemble

Description

N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C12H14F3NO3. It is characterized by the presence of a trifluoromethoxy group, which imparts unique chemical properties to the molecule. This compound is used in various scientific research applications due to its distinctive chemical structure and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide typically involves the reaction of 4-hydroxy-2-(trifluoromethoxy)benzoic acid with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .

Analyse Des Réactions Chimiques

Types of Reactions

N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amide group can be reduced to form amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amide group can produce amines .

Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Properties

Research indicates that N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide exhibits anti-inflammatory and analgesic properties. Its mechanism of action involves the inhibition of specific enzymes involved in inflammatory pathways, potentially modulating receptor activity related to pain perception. Interaction studies utilizing molecular docking simulations have shown effective binding to biological receptors associated with inflammation.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various strains, including Mycobacterium tuberculosis. Its structural similarity to other bioactive compounds suggests that it may interact with multiple biological targets, enhancing its potential as an antimicrobial agent .

Synthetic Methods

The synthesis of this compound typically involves several steps that require careful control over reaction conditions to achieve desired yields and purity levels. Commonly employed methods include:

- Formation of the Benzamide Backbone : Starting from appropriate benzoyl chlorides.

- Introduction of Functional Groups : Via nucleophilic substitution reactions involving the hydroxyl and trifluoromethoxy groups.

These synthetic pathways are critical for producing the compound in sufficient quantities for research and potential therapeutic applications.

Mécanisme D'action

The mechanism of action of N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other benzamides with different substituents, such as:

- N,N-diethyl-4-hydroxybenzamide

- N,N-diethyl-4-methoxybenzamide

- N,N-diethyl-4-trifluoromethylbenzamide

Uniqueness

N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous .

Activité Biologique

N,N-Diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which enhances its lipophilicity and ability to penetrate cell membranes. The hydroxy group can form hydrogen bonds with target proteins, while the diethylamino group allows for electrostatic interactions. These structural characteristics contribute to its biological efficacy.

-

Enzyme Inhibition :

- The compound has been investigated for its potential as an inhibitor of various enzymes, particularly cholinesterases (AChE and BuChE). In studies, it demonstrated moderate inhibition of AChE with IC50 values ranging from 33.1 to 85.8 µM, indicating comparable efficacy to established inhibitors like rivastigmine .

- Antimicrobial Activity :

-

Anti-inflammatory Effects :

- The compound's anti-inflammatory properties are attributed to its ability to modulate the activity of specific molecular targets involved in inflammatory pathways.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

- Substituent Variations : Changes in the substituents on the benzamide ring can significantly alter the potency against various biological targets. For example, substituting different groups on the aromatic ring has been shown to enhance or reduce enzyme inhibition and antimicrobial activity .

- Trifluoromethoxy Group : This group not only increases lipophilicity but also plays a crucial role in enhancing the interaction with biological targets due to its electron-withdrawing nature, which stabilizes certain charge distributions during enzyme interactions.

Table 1: Biological Activity Overview

Propriétés

IUPAC Name |

N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3/c1-3-16(4-2)11(18)9-6-5-8(17)7-10(9)19-12(13,14)15/h5-7,17H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLLUMCOSNVMQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=C(C=C1)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.